molecular formula C19H20ClNO2 B2702844 (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1798416-59-7

(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2702844
CAS RN: 1798416-59-7
M. Wt: 329.82
InChI Key: TVXJKRASIONUOI-ZHACJKMWSA-N
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Description

(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound with potential applications in scientific research. It is a member of the enone family of compounds and has been studied for its potential biological activity.

Mechanism Of Action

The mechanism of action of (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. It is thought to act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one can reduce the production of inflammatory cytokines and chemokines in vitro. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine its effects in vivo.

Advantages And Limitations For Lab Experiments

One advantage of (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is its potential as a tool for studying inflammation and cancer growth in vitro. However, its effects in vivo are not yet fully understood, and further studies are needed to determine its potential therapeutic applications.

Future Directions

There are several potential future directions for research on (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one. One direction is to further investigate its potential as a treatment for inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on inflammation and cancer growth. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo.

Synthesis Methods

The synthesis of (E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been described in the literature. One method involves the reaction of 4-chlorobenzylamine with 2-furancarboxaldehyde to form an intermediate, which is then reacted with cyclohexanone to yield the desired product.

Scientific Research Applications

(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied for its potential biological activity. It has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases. It has also been studied for its potential anticancer activity, with promising results in vitro.

properties

IUPAC Name

(E)-1-[3-(4-chlorophenyl)azepan-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXJKRASIONUOI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(4-chlorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one

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